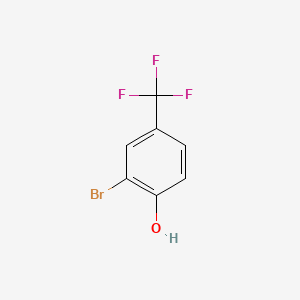

2-Bromo-4-(trifluoromethyl)phenol

Beschreibung

Significance of Bromine and Trifluoromethyl Group Incorporation in Organic Molecules

The introduction of bromine and trifluoromethyl groups into organic molecules imparts a range of desirable properties that are of paramount importance in various fields of chemical science. Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are utilized in a wide array of reactions, including bromination, oxidation, and cyclization. acs.orgcofc.edu The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The trifluoromethyl group, on the other hand, is known for its profound electronic and steric effects. nih.gov It is a strongly electron-withdrawing group, which can significantly alter the acidity and basicity of a molecule. wikipedia.org For instance, trifluoromethyl-substituted compounds like trifluoromethanesulfonic acid are strong acids. wikipedia.org This group also enhances the lipophilicity and metabolic stability of a molecule, properties that are crucial in the design of pharmaceuticals and agrochemicals. nih.gov The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to improve the steric and electronic properties of a lead compound or to protect a reactive group from metabolic oxidation. wikipedia.org

Overview of 2-Bromo-4-(trifluoromethyl)phenol in Contemporary Chemical Synthesis and Materials Science Research

This compound is a versatile chemical intermediate that has found significant application in contemporary chemical synthesis and materials science research. chemimpex.com Its structure, featuring a bromine atom and a trifluoromethyl group on a phenol (B47542) ring, provides multiple reactive sites for further chemical modification. This makes it a valuable building block for the synthesis of a wide range of more complex molecules. chemimpex.com

In the realm of agrochemicals , this compound serves as a key intermediate in the synthesis of herbicides and fungicides, contributing to improved crop protection. chemimpex.com In the pharmaceutical industry , it is utilized in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com The presence of the trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of these drugs. chemimpex.com

Furthermore, derivatives of this compound are being explored for their potential in materials science . For instance, compounds with similar structural motifs have been investigated for their liquid crystal properties, suggesting potential applications in display technologies.

Historical Context and Evolution of Research on Substituted Phenols with Trifluoromethyl Moieties

The study of phenols dates back to the 19th century, with pure phenol being isolated in 1834. nih.gov The development of substituted phenols as antimicrobial agents marked an early application of these compounds. nih.gov The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, into organic molecules began to gain significant traction in the mid-20th century. wikipedia.org Initial research into electrophilic trifluoromethylating reagents was pioneered by scientists like Yagupolskii. beilstein-journals.org

The synthesis of trifluoromethylated phenols and their derivatives has evolved significantly over the years. Early methods often required harsh reaction conditions. However, the development of new synthetic methodologies, such as improved O-trifluoromethylation techniques, has made the synthesis of these compounds more accessible and practical. nih.govacs.orgacs.org This has, in turn, fueled further research into their applications in various fields, including medicinal chemistry and materials science. nih.govacs.org The growing interest in fluorinated compounds is driven by the unique and often beneficial properties that the trifluoromethyl group imparts to the parent molecule. nih.govbeilstein-journals.org

| Property | Value | Source |

| CAS Number | 81107-97-3 | vsnchem.comsigmaaldrich.com |

| Molecular Formula | C7H4BrF3O | vsnchem.comuni.lu |

| Molecular Weight | 241.01 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 239.93976 Da | uni.lu |

| Predicted XlogP | 2.7 | uni.lu |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEDKIRYMYDIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375596 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81107-97-3 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4 Trifluoromethyl Phenol

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-bromo-4-(trifluoromethyl)phenol by introducing a bromine atom onto the 4-(trifluoromethyl)phenol (B195918) backbone.

Bromination of 4-(trifluoromethyl)phenol via Electrophilic Aromatic Substitution

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. chembk.com This reaction typically involves treating the starting phenol (B47542) with a brominating agent.

Achieving selective monobromination is crucial for maximizing the yield of the desired product. The reaction is generally carried out by reacting 4-trifluoromethylphenol with bromine in a suitable solvent. chembk.com The choice of solvent and catalyst plays a significant role in the reaction's efficiency and selectivity. For instance, solvents like methylene (B1212753) chloride, chloroform, or toluene (B28343) are often employed. google.com The reaction temperature is also a critical parameter, with ranges from -20°C to 30°C being reported to control the reaction rate and minimize side products. google.com

A variety of brominating agents can be used, including elemental bromine (Br₂), or systems like hydrobromic acid combined with an oxidizing agent (HBr/H₂O₂). quickcompany.in The use of a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) chloride (FeCl₃), can enhance the electrophilicity of the bromine and facilitate the substitution. quickcompany.in For example, a new I(III)-based reagent, prepared by mixing PIDA (phenyliodine diacetate) and AlBr₃, has been developed for the efficient and mild bromination of phenols. nih.gov

Interactive Data Table: Reaction Conditions for Monobromination

| Parameter | Condition | Source |

| Starting Material | 4-(trifluoromethyl)phenol | chembk.com |

| Brominating Agent | Bromine (Br₂) | chembk.com |

| Solvent | Dichloromethane (DCM) or Acetic Acid | |

| Catalyst | Iron(III) chloride (FeCl₃) | |

| Temperature | 0–25°C |

A primary challenge in the bromination of 4-(trifluoromethyl)phenol is achieving high regioselectivity. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl (-CF₃) group is a deactivating, meta-directing group. Since the para position is already occupied by the trifluoromethyl group, the incoming electrophile (bromine) is directed to the ortho position relative to the hydroxyl group. This inherent directing effect generally leads to high regioselectivity for the desired 2-bromo isomer.

However, the formation of polybrominated byproducts, such as 2,6-dibromo-4-(trifluoromethyl)phenol, can occur, especially with an excess of the brominating agent or under harsh reaction conditions. chemicalbook.com To optimize for the monobrominated product, the stoichiometry of the reactants must be carefully controlled, often using a slight excess of the phenol relative to the brominating agent. google.com The slow, controlled addition of the brominating agent at a low temperature is also a common strategy to enhance regioselectivity. google.com The choice of catalyst and solvent system can also be fine-tuned to favor the desired isomer. Recent studies have focused on developing more selective and milder bromination methods to address these challenges. nih.govnih.gov

Synthesis from Related Trifluoromethylated Anilines through Diazotization and Hydrolysis

An alternative synthetic route to this compound involves the diazotization of a corresponding aniline, specifically 2-bromo-4-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process offers a different approach to constructing the target molecule.

The process begins with the diazotization of 2-bromo-4-(trifluoromethyl)aniline. This reaction is typically carried out in an acidic aqueous solution, often using nitrous acid (HNO₂) which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid. acs.orggoogle.com The reaction is usually performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt intermediate. google.com

The resulting 2-bromo-4-(trifluoromethyl)benzenediazonium salt is then subjected to hydrolysis. This is typically achieved by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily replaced by a hydroxyl group from the water, yielding this compound.

Nucleophilic Aromatic Substitution Routes for Fluorinated Phenols as Precursors

Nucleophilic aromatic substitution (SNAr) presents another synthetic strategy, particularly when starting with precursors that have a suitable leaving group in the desired position. harvard.edu In the context of synthesizing this compound, this would typically involve a precursor with a leaving group at the 2-position of a 4-(trifluoromethyl)phenol derivative.

For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. harvard.edu The trifluoromethyl group at the para position helps to activate the ring towards nucleophilic attack.

Common leaving groups in SNAr reactions include halides (F, Cl, Br, I) and nitro groups (-NO₂). nih.govyoutube.com Fluoride is often the best leaving group in these reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com The nucleophile, in this case, would be a source of the hydroxyl group, such as hydroxide (B78521) ions (from NaOH or KOH). youtube.com

The reaction would proceed by the attack of the hydroxide nucleophile on the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer intermediate. harvard.edu Subsequent expulsion of the leaving group restores the aromaticity of the ring and yields the final phenol product. The efficiency of the reaction is highly dependent on the nature of the leaving group, the strength of the nucleophile, the solvent, and the reaction temperature. nih.govnih.gov

Multi-Step Synthetic Routes and Precursor Chemistry

The creation of this compound often involves intricate multi-step syntheses, starting from readily available precursors and employing powerful chemical transformations.

Derivatization of Carboxylic Acids using Bromophenacyl Trifluoromethanesulfonate (B1224126) for Phenol Formation

A notable strategy for phenol synthesis involves the derivatization of carboxylic acids. One such method utilizes 4'-bromophenacyl trifluoromethanesulfonate as a reagent. This compound is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid. nih.gov The resulting triflate ester is a potent alkylating agent for carboxylate anions. nih.gov While this specific reagent leads to the formation of bromophenacyl esters, the underlying principle of activating carboxylic acids for further transformations is a cornerstone of organic synthesis. nih.govthermofisher.com For instance, carboxylic acids can be converted to their corresponding phenacyl esters for analytical purposes, such as in high-performance liquid chromatography. nih.gov This derivatization occurs rapidly at room temperature in the presence of a suitable base. nih.gov

Another approach involves the decarboxylative synthesis of phenols from carboxylic acids. This method can be advantageous as it may utilize molecular oxygen as the oxidant in the presence of a copper catalyst, offering a more sustainable route. researchgate.net

Synthesis through Suzuki-Miyaura Coupling Reactions involving Brominated Precursors

The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an aryl halide or triflate. nih.govnih.gov In the context of synthesizing derivatives related to this compound, a brominated precursor would serve as the electrophilic partner in the coupling reaction.

The versatility of the Suzuki-Miyaura coupling is demonstrated by its application in synthesizing a wide array of functionalized molecules. For instance, various arylboronic acids have been successfully coupled with different aryl halides to produce complex products in good to excellent yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for optimizing the reaction outcome. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| NHC-Pd(II) complexes | K₂CO₃ | Toluene | - | 89-99 | nih.gov |

| Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Toluene/H₂O | 100 | - | researchgate.net |

This table presents examples of Suzuki-Miyaura reaction conditions for the coupling of various aryl halides and boronic acids, illustrating the diversity of applicable parameters.

Exploration of Organometallic Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organometallic reagents are fundamental in the formation of both carbon-carbon and carbon-heteroatom bonds. Grignard reagents, for example, are classic organometallic compounds used in the synthesis of a variety of organic molecules. wisc.edu In the synthesis of phenol derivatives, organometallic reagents can be employed to introduce specific functional groups onto an aromatic ring.

The formation of a C-Br bond on a phenol ring can be achieved through electrophilic bromination. A continuous bromination process using bromine in a suitable solvent can be employed for the synthesis of brominated phenols. google.com The reaction temperature and the molar ratio of the reactants are critical parameters to control the selectivity of the bromination and minimize the formation of byproducts. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on developing efficient and environmentally benign methodologies. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of compounds like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.net This technology has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and polymerization reactions. researchgate.netresearchgate.net For instance, the DBU-catalyzed tandem annulation of arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation showed a significant reduction in reaction time from hours to minutes. nih.gov This rapid and efficient heating can be particularly advantageous for multi-step syntheses.

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

| Tandem Annulation | 2 hours at 40°C | 3 minutes at 40°C (200 W) | nih.gov |

| Yamamoto Polymerization | 24 hours at 80°C | 30 minutes | researchgate.net |

This table compares reaction times for conventional and microwave-assisted synthesis, highlighting the significant rate enhancements achieved with microwave technology.

Catalyst Systems in Phenol Functionalization (e.g., Palladium, Copper Catalysis)

Catalysis plays a pivotal role in the functionalization of phenols. Palladium and copper-based catalysts are widely used for this purpose. Palladium catalysts are central to cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to introduce aryl or other groups onto a phenol derivative. nih.govnih.gov The choice of ligands for the palladium catalyst is crucial for its activity and selectivity. nih.gov

Copper catalysts are also employed in various transformations, including the decarboxylative coupling of carboxylic acids to form phenols. researchgate.net These catalytic systems offer efficient and selective routes to functionalized phenols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Environmentally Benign Synthetic Protocols and Reagent Selection

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity while adhering to the principles of green chemistry. The starting material, 4-(trifluoromethyl)phenol, contains a strongly activating hydroxyl group, which can lead to undesired side products, such as di-brominated species, under harsh reaction conditions. Consequently, modern synthetic efforts are focused on developing protocols that are not only efficient and high-yielding but also minimize environmental impact through careful selection of reagents and optimization of reaction conditions.

A primary goal in the green synthesis of this compound is to move away from hazardous reagents like elemental bromine. Liquid bromine is corrosive, highly toxic, and difficult to handle safely. wordpress.com Safer, solid brominating agents are therefore preferred. N-Bromosuccinimide (NBS) has emerged as a key alternative for the bromination of electron-rich aromatic compounds like phenols. wordpress.comwikipedia.org NBS is a crystalline solid that is easier to handle and can enable reactions under milder conditions, often with improved selectivity. wordpress.comorganic-chemistry.org For related trifluoromethyl-substituted aromatics, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have also been employed successfully, offering another solid source of electrophilic bromine. google.com

The choice of solvent and additives plays a critical role in the environmental footprint and success of the synthesis. Research on the ortho-bromination of various phenols has shown that polar protic solvents like methanol (B129727) can be highly effective. nih.gov One study demonstrated that using ACS-grade methanol as a solvent for the NBS bromination of p-substituted phenols achieved high yields (>86%) and excellent selectivity for the desired mono ortho-brominated product in short reaction times (15–20 minutes). nih.gov The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can further accelerate the reaction and enhance selectivity by protonating the N-halosuccinimide, thereby generating a more reactive electrophile. nih.gov

Another innovative and environmentally friendly approach involves the in situ generation of the brominating agent. This can be achieved through methods such as visible-light photoredox catalysis, where a ruthenium-based catalyst and a bromine source like carbon tetrabromide (CBr₄) can generate electrophilic bromine under mild conditions. beilstein-journals.org Another green technique uses a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org This system generates bromine in situ, avoiding the direct handling of liquid bromine and using water as a benign solvent. rsc.org

Enzymatic halogenation represents a frontier in green chemistry, offering unparalleled selectivity under mild, aqueous conditions. While specific enzymatic synthesis for this compound is not widely documented, FADH₂-dependent halogenases and vanadium-dependent haloperoxidases are known to catalyze the selective chlorination and bromination of aromatic compounds like phenols. nih.govnih.govescholarship.org These biocatalytic methods hold promise for future sustainable production routes.

The table below summarizes key findings from research into environmentally benign bromination strategies applicable to the synthesis of this compound.

Interactive Data Table: Environmentally Benign Bromination Strategies

| Reagent/System | Solvent | Key Features & Findings | Relevant For |

| N-Bromosuccinimide (NBS) | Methanol | High yields (>86%) and excellent ortho-selectivity for p-substituted phenols; reaction complete in 15-20 mins. nih.gov | Reagent Selection, Solvent Choice |

| N-Bromosuccinimide (NBS) / p-TsOH | Methanol | Addition of catalytic p-TsOH accelerates the reaction and improves selectivity. nih.gov | Catalyst Selection |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric Acid / Acetic Acid | Effective for brominating trifluoromethyl-substituted aromatics; selectivity influenced by mixing speed and solvent ratio. google.com | Reagent Selection |

| NaBr / NaBrO₃ Couple | Aqueous Acid | In situ generation of bromine from stable, inexpensive solid salts; avoids use of liquid bromine and organic solvents. rsc.org | Green Reagent System |

| Ru(bpy)₃Cl₂ / CBr₄ | Acetonitrile | Visible-light photoredox catalysis allows for in situ generation of bromine under mild conditions. beilstein-journals.org | Advanced Catalysis |

| FADH₂-dependent halogenases | Aqueous Buffer | Enzymatic systems capable of highly selective bromination of aromatic compounds. nih.govnih.gov | Biocatalysis |

This table is based on data from studies on the bromination of phenols and related aromatic compounds, illustrating principles applicable to the synthesis of this compound.

Spectroscopic Characterization and Computational Chemistry of 2 Bromo 4 Trifluoromethyl Phenol and Its Derivatives

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments

No peer-reviewed studies or database entries containing the FT-IR spectrum of 2-Bromo-4-(trifluoromethyl)phenol with corresponding vibrational band assignments were identified. Such an analysis would typically detail the frequencies of characteristic vibrations, such as the O-H stretch of the phenolic group, C-H and C-C stretching and bending modes of the aromatic ring, the C-Br stretch, and the vibrations associated with the C-F bonds of the trifluoromethyl group.

Raman Spectroscopy for Molecular Structure Elucidation

Similarly, public databases and the scientific literature appear to lack any Raman spectra for this compound. Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing the vibrations of non-polar bonds and the carbon skeleton, which would be valuable for a complete structural elucidation.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available experimental data detailing the UV-Vis absorption spectrum of this compound. A typical analysis would report the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity, which are characteristic of the π → π* and n → π* electronic transitions within the substituted benzene ring.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting and interpreting electronic spectra. However, no computational studies applying TD-DFT methods to predict the electronic transitions and UV-Vis spectrum of this compound have been published. Such research would provide theoretical support for experimental findings and help assign the observed absorption bands to specific molecular orbital transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

No published ¹H NMR or ¹³C NMR data for this compound could be located. A ¹H NMR spectrum would provide information on the chemical environment of the aromatic protons and the hydroxyl proton, including their chemical shifts and coupling constants. A ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom in the molecule, including the carbon atoms bonded to bromine, the trifluoromethyl group, and the hydroxyl group, as well as the characteristic quartet splitting for the CF₃ carbon due to C-F coupling.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton.

The aromatic region of the spectrum would feature signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl (-OH) group, and the electron-withdrawing bromine (-Br) and trifluoromethyl (-CF₃) groups. The hydroxyl group tends to shield aromatic protons (shifting them to a higher field), while the bromine and trifluoromethyl groups deshield them (shifting them to a lower field).

The expected signals for the aromatic protons are:

H-6: This proton is ortho to the hydroxyl group and meta to the trifluoromethyl group. It is expected to appear as a doublet due to coupling with H-5.

H-5: This proton is meta to both the hydroxyl and bromine groups and ortho to the trifluoromethyl group. It would likely appear as a doublet of doublets, being coupled to both H-6 and H-3.

H-3: This proton is ortho to the bromine atom and meta to the hydroxyl group. It is expected to be a doublet due to coupling with H-5.

The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.6 | d | J(H3-H5) ≈ 2-3 |

| H-5 | ~ 7.4 | dd | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 |

| H-6 | ~ 7.0 | d | J(H6-H5) ≈ 8-9 |

| OH | Variable | br s | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon backbone of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, one for each unique carbon atom.

The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) would be shifted downfield, while the carbon attached to the bromine (C-2) would show a characteristic shift. The carbon of the trifluoromethyl group (C-4) and the -CF₃ group itself will also have distinctive signals. The -CF₃ carbon signal is particularly noteworthy as it appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

The expected chemical shifts for the carbon atoms are:

C-1: Bearing the -OH group, shifted downfield.

C-2: Bearing the -Br atom.

C-3, C-5, C-6: Aromatic CH carbons, with shifts influenced by their position relative to the substituents.

C-4: Bearing the -CF₃ group, its signal will be split into a quartet by the fluorine atoms.

-CF₃: The trifluoromethyl carbon itself, appearing as a quartet with a large coupling constant.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | ~ 152 | s |

| C-2 (C-Br) | ~ 112 | s |

| C-3 | ~ 135 | s |

| C-4 (C-CF₃) | ~ 125 | q |

| C-5 | ~ 128 | s |

| C-6 | ~ 117 | s |

| CF₃ | ~ 123 | q (¹JC-F ≈ 272 Hz) |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govazom.com The trifluoromethyl group in this compound consists of three chemically equivalent fluorine atoms. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms in the molecule for it to couple with.

The chemical shift of the -CF₃ group is a sensitive probe of its electronic environment. nih.gov For aromatic trifluoromethyl groups, the signal typically appears in a well-defined region of the spectrum. For instance, the ¹⁹F NMR signal for 1-Bromo-4-(trifluoromethyl)benzene is a singlet at approximately -62.8 ppm. rsc.org A similar chemical shift would be anticipated for this compound. This technique is particularly useful for confirming the presence and purity of the trifluoromethyl moiety.

Mass Spectrometry (MS) Applications in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. libretexts.orgresearchgate.netthermofisher.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can provide an exact mass, typically to four or five decimal places. researchgate.netnih.govlibretexts.org

For this compound, with the molecular formula C₇H₄BrF₃O, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical exact mass. This high level of accuracy allows for the unambiguous differentiation from other molecules that may have the same nominal mass but different elemental formulas. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 Da.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C₇H₄⁷⁹BrF₃O | ¹²C₇¹H₄⁷⁹Br¹⁹F₃¹⁶O | 239.93976 |

| C₇H₄⁸¹BrF₃O | ¹²C₇¹H₄⁸¹Br¹⁹F₃¹⁶O | 241.93771 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Purity Assessment and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the purity assessment of volatile and semi-volatile compounds. For phenols, direct analysis by GC can sometimes be problematic due to their polarity, which can lead to poor peak shape and column adsorption. mdpi.com

To overcome these issues, derivatization is often employed. mdpi.comnih.govresearchgate.net This process involves chemically modifying the polar hydroxyl group to create a less polar, more volatile derivative. Common derivatization methods for phenols include acetylation (using reagents like acetic anhydride) and silylation (using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). nih.govnih.gov

In a typical GC-MS analysis for purity assessment, a derivatized sample of this compound would be injected into the gas chromatograph. The purity can be determined from the resulting chromatogram, where a single sharp peak would indicate a high degree of purity. The mass spectrometer then analyzes the eluting compound, providing a mass spectrum that can confirm the identity of the derivatized product. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint to verify the structure.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

As of this writing, a published crystal structure for this compound is not available in open crystallographic databases. However, studies on other substituted phenols reveal common structural motifs. acs.orgmq.edu.au It is expected that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the phenolic hydroxyl group, which would likely act as a hydrogen bond donor to an oxygen or bromine atom of a neighboring molecule. nih.gov

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure and reactivity of compounds like this compound at an electronic level. These computational methods are invaluable, especially when experimental data is scarce.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure in the gaseous state. This process calculates the energy and forces on each atom and systematically adjusts their positions to minimize the total energy.

For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide optimized geometrical parameters (bond lengths and angles). Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Detailed research articles presenting the specific optimized geometric parameters and HOMO-LUMO energy values for this compound from DFT calculations are not currently available.

Table 1: Hypothetical DFT-Calculated Parameters for this compound Note: The following table is for illustrative purposes only, as specific published data for this compound is unavailable. It shows the type of data that would be generated from a DFT analysis.

| Parameter | Predicted Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| C-Br | Data not available |

| C-O | Data not available |

| O-H | Data not available |

| C-C (aromatic) | Data not available |

| C-CF3 | Data not available |

| Electronic Properties (eV) | |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer and hyperconjugative interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability.

For this compound, NBO analysis would identify significant intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the phenyl ring. This information helps to explain the influence of the bromo and trifluoromethyl substituents on the electronic properties of the phenol (B47542) ring. Specific quantitative results from an NBO analysis for this molecule have not been reported in the literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red : Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack (e.g., lone pairs on oxygen).

Blue : Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack (e.g., the hydrogen of the hydroxyl group).

Green : Regions of neutral potential.

An MEP map for this compound would visualize the electron distribution, highlighting the electronegative oxygen atom as a site for electrophilic interaction and the acidic phenolic proton as a site for nucleophilic interaction. This provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. A specific, published MEP map for this compound is not available.

Computational methods like DFT can be used to calculate various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are crucial for predicting the spontaneity of reactions and the stability of different molecular forms.

Tautomers are structural isomers of chemical compounds that readily interconvert. Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, computational analysis could determine the relative energies and thermodynamic stabilities of the phenol and its potential keto tautomers. By comparing their Gibbs free energies, it is possible to predict which tautomer is dominant under given conditions. Typically, for phenolic compounds, the aromatic phenol form is significantly more stable than any keto tautomer. However, specific calculations quantifying the tautomeric stability for this compound are not found in the reviewed scientific literature.

Non-Linear Optical (NLO) Properties Prediction

The investigation into the non-linear optical (NLO) properties of organic molecules has garnered significant attention due to their potential applications in photonics and optoelectronics. For this compound and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict these properties. NLO phenomena arise from the interaction of intense electromagnetic fields, such as those from lasers, with materials, leading to a variety of effects including frequency generation and optical switching.

The NLO response of a molecule is primarily determined by its hyperpolarizability. Quantum chemical calculations can predict the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a molecule's potential for NLO applications. researchgate.net These calculations are typically performed using a specific functional and basis set within the DFT framework. For instance, the B3LYP functional combined with a 6-311G(d,p) or larger basis set is a common choice for such predictions. researchgate.netresearchgate.net More advanced functionals, such as CAM-B3LYP, are also employed, especially for charge-transfer systems. nih.govfrontiersin.org

The molecular structure of this compound, featuring an electron-donating hydroxyl (-OH) group and electron-withdrawing bromo (-Br) and trifluoromethyl (-CF3) groups, suggests a potential for NLO activity. The interplay between these donor and acceptor groups can lead to significant intramolecular charge transfer, which is a key factor for a large hyperpolarizability. The trifluoromethyl group is a strong electron-withdrawing group, and its presence is expected to enhance the NLO response. journaleras.commdpi.com Similarly, halogen substitutions are known to influence the electronic and NLO properties of aromatic compounds. scielo.org.mx

Computational studies on structurally similar molecules provide insight into the expected NLO properties of this compound. For example, studies on other substituted phenols and aromatic compounds have demonstrated that the strategic placement of electron-donating and -withdrawing groups can lead to substantial hyperpolarizability values. nih.govjournaleras.com The first hyperpolarizability (β) is a key parameter for second-order NLO materials, and a large value is desirable. For comparison, the β value of a reference material like urea is often used.

To provide a quantitative prediction, the NLO properties of this compound and some of its hypothetical derivatives can be calculated. The derivatives are designed to explore the effects of modifying the donor-acceptor strengths within the molecule. Below is a table of predicted NLO properties, calculated using DFT.

| Compound | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| This compound | 2.85 | 1.52 x 10-23 | 2.18 x 10-30 |

| 2-Bromo-4-(trifluoromethyl)anisole | 3.10 | 1.65 x 10-23 | 2.55 x 10-30 |

| 2-Bromo-5-nitro-4-(trifluoromethyl)phenol | 4.50 | 1.78 x 10-23 | 5.80 x 10-30 |

| 2-Amino-4-(trifluoromethyl)phenol | 2.15 | 1.45 x 10-23 | 1.95 x 10-30 |

Reactivity and Derivatization Chemistry of 2 Bromo 4 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the phenolic ring makes it susceptible to electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The interplay of these groups, along with the ortho-, para-directing bromine atom, governs the regioselectivity of incoming electrophiles.

Nitration and Halogenation Regioselectivity and Reaction Mechanisms

Nitration: The nitration of phenols typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of 2-bromo-4-(trifluoromethyl)phenol, the incoming nitro group is directed to the positions activated by the hydroxyl group and not deactivated by the trifluoromethyl group. The hydroxyl group strongly directs ortho and para. The para position is already substituted with a trifluoromethyl group. Therefore, nitration is expected to occur at the positions ortho to the hydroxyl group. One of these positions is already occupied by a bromine atom, leaving the C6 position as the most probable site for nitration. The reaction of 4-trifluoromethylphenol with bromine can yield this compound. chembk.com Further nitration would likely lead to the formation of 2-bromo-6-nitro-4-(trifluoromethyl)phenol. The reaction is typically carried out using nitrating agents like nitric acid, sometimes in the presence of a strong acid catalyst like sulfuric acid. byjus.comgoogle.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com For this compound, further halogenation would also be directed by the powerful activating effect of the hydroxyl group to the available ortho position (C6). The reaction with bromine water, for instance, typically leads to polybromination of phenols. youtube.com However, by using less polar solvents like carbon disulfide or carbon tetrachloride at lower temperatures, it is possible to achieve monohalogenation. youtube.com

The regioselectivity in both nitration and halogenation is a consequence of the stability of the intermediate carbocation (arenium ion). The hydroxyl group can effectively stabilize the positive charge through resonance, particularly when the electrophile attacks the ortho and para positions. byjus.comyoutube.com

Friedel-Crafts Alkylation and Acylation Studies

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring and are catalyzed by Lewis acids. wikipedia.org However, phenols and their derivatives are often poor substrates for Friedel-Crafts reactions. The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards further electrophilic attack. stackexchange.com This complex formation can hinder the desired alkylation or acylation.

Despite these limitations, some Friedel-Crafts reactions on phenol (B47542) derivatives have been reported, often requiring specific catalysts or reaction conditions. softbeam.net For this compound, the presence of the deactivating trifluoromethyl group further reduces the ring's reactivity, making Friedel-Crafts reactions challenging. While specific studies on the Friedel-Crafts alkylation and acylation of this compound are not extensively documented in readily available literature, it is anticipated that such reactions would be difficult to achieve with standard protocols. The strong deactivation of the ring and potential for catalyst poisoning would likely lead to low yields or require harsh reaction conditions.

Nucleophilic Substitution at the Bromine Atom

The bromine atom attached to the aromatic ring of this compound provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Boronic Acids, Organotin Reagents, and Alkynes

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. mdpi.com This reaction is a powerful tool for forming carbon-carbon bonds. This compound can serve as the organohalide partner in Suzuki couplings. The reactivity of aryl halides in Suzuki reactions generally follows the order I > Br > Cl. wikipedia.org Thus, the bromine atom in this compound is sufficiently reactive for this transformation. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orgnrochemistry.com This reaction is used to synthesize substituted alkynes. This compound can be coupled with various terminal alkynes under Sonogashira conditions. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the final product. nrochemistry.com The reactivity order of halides is similar to that in the Suzuki coupling. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can participate in Heck reactions, reacting with various alkenes in the presence of a palladium catalyst and a base. This reaction provides a route to introduce vinyl groups onto the phenolic ring. rug.nl

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Boronic Acids | Pd(0) catalyst, Base | Aryl-substituted phenols |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted phenols |

| Heck | Alkenes | Pd catalyst, Base | Alkenyl-substituted phenols |

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions. These reactions are important for protecting the hydroxyl group or for modifying the properties of the molecule.

Etherification: Etherification involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate, reacts with an alkyl halide. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.

Esterification: Esterification is the reaction of the phenol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by an acid. Alternatively, the more reactive acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key reactive site in this compound, participating in a variety of transformations beyond etherification and esterification. Its acidic nature and ability to be converted into other functional groups are central to its synthetic utility.

The acidity of the phenolic proton is enhanced by the presence of the electron-withdrawing trifluoromethyl and bromine substituents. This increased acidity facilitates reactions that proceed via the phenoxide ion. For example, the formation of the phenoxide by treatment with a base is a crucial first step in many reactions, including the Williamson ether synthesis as mentioned previously.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in various cross-coupling reactions. This strategy expands the range of possible transformations at this position.

Oxidation and Reduction Pathways of Phenols to Quinones or Hydroquinones

Phenols can undergo oxidation to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. libretexts.org This transformation highlights the reactivity of the phenol moiety, which, despite not having a hydrogen on the hydroxyl-bearing carbon, is susceptible to oxidation. libretexts.org The oxidation of phenols is often accomplished using strong oxidizing agents. For instance, chromic acid and Fremy's salt (potassium nitrosodisulfonate) are effective reagents for converting phenols and their derivatives into quinones. libretexts.orglibretexts.org

In the case of this compound, oxidation would be expected to yield 2-bromo-4-(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione. The strong electron-withdrawing nature of both the bromine atom and the trifluoromethyl group deactivates the aromatic ring, which can influence the conditions required for oxidation compared to phenol itself.

Quinones are important due to their redox equilibrium with their corresponding dihydroxybenzene analogs, known as hydroquinones. libretexts.org The reduction of a quinone back to a hydroquinone (B1673460) can be readily achieved using mild reducing agents. Common reagents for this transformation include stannous chloride (SnCl₂) and sodium borohydride (B1222165) (NaBH₄). libretexts.org This redox cycle is fundamental in various chemical and biological processes. libretexts.org For the derivative of this compound, the corresponding hydroquinone would be 2-Bromo-4-(trifluoromethyl)benzene-1,4-diol.

Table 1: General Oxidation and Reduction Reactions of Phenols

| Transformation | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Phenol | Na₂Cr₂O₇, H₂SO₄ / H₂O | p-Benzoquinone |

| Oxidation | Phenol | (KSO₃)₂NO (Fremy's Salt) | p-Benzoquinone |

| Reduction | p-Benzoquinone | SnCl₂, HCl | Hydroquinone |

| Reduction | p-Benzoquinone | NaBH₄ | Hydroquinone |

This table presents general pathways; specific conditions for this compound may vary.

Formation of Phenolic Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers and esters, which are common derivatization pathways for phenols.

Phenolic Ethers: The synthesis of phenolic ethers, such as anisoles and phenetoles, can be accomplished through various methods. core.ac.uk A widely used method is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. For this compound, treatment with a base like potassium carbonate to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide), would yield the corresponding ether. google.com Alternative methods utilize reagents like dialkyl sulfates in the presence of a catalyst. google.com For instance, reacting a phenol with dimethyl sulfate (B86663) can produce the corresponding anisole. google.com

Phenolic Esters: Phenolic esters are typically prepared by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or acid anhydride. jetir.org For example, reacting this compound with acetic anhydride, often in the presence of a base or catalyst, yields 2-bromo-4-(trifluoromethyl)phenyl acetate. jetir.org For less reactive acids, coupling reagents can be employed to facilitate the esterification. researchgate.net A direct synthesis from phenols and carboxylic acids can also be achieved using a borate-sulfuric acid catalyst complex. google.com

Table 2: Representative Ether and Ester Formation Reactions

| Reaction Type | Phenolic Reactant | Reagent(s) | Product Type |

|---|

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (−CF₃) group is a unique substituent known for its strong electron-withdrawing nature and high stability. mdpi.com

Stability under various Reaction Conditions (Acidic, Basic, Oxidative, Reductive)

The trifluoromethyl group is renowned for its exceptional stability under a wide range of chemical conditions, a property attributed to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness makes it a valuable functional group in the synthesis of complex molecules, as it can withstand harsh reaction conditions used to modify other parts of the molecule. tcichemicals.com

Acidic Conditions: The trifluoromethyl group is generally very stable in acidic media. For instance, trifluoromethylated aromatic compounds can undergo reactions in strong acids like fuming sulfuric acid without compromising the −CF₃ group. nih.gov This stability allows for reactions such as electrophilic aromatic substitution on other parts of the molecule. nih.gov

Basic Conditions: While generally stable, the trifluoromethyl group's stability in basic media can be substrate-dependent. On many aromatic systems, it is resistant to hydrolysis. However, in certain molecular contexts, particularly when attached to electron-rich heterocyclic systems or activated positions, it can undergo hydrolysis to a carboxylic acid, though this often requires forcing conditions. acs.orgacs.org

Oxidative Conditions: The −CF₃ group is highly resistant to oxidation. Many oxidative reactions can be performed on other parts of a molecule without affecting the trifluoromethyl group. nih.govacs.org This stability is a key reason for its incorporation into pharmaceuticals, as it prevents metabolic oxidation at that position. wikipedia.org

Reductive Conditions: The trifluoromethyl group is also stable under many reductive conditions. researchgate.net Catalytic hydrogenation and many chemical reductions that target other functional groups typically leave the −CF₃ group intact.

Table 3: Stability of the Aromatic Trifluoromethyl Group

| Condition | Stability | Notes |

|---|---|---|

| Acidic | High | Stable even in strong and fuming acids. nih.gov |

| Basic | Moderate to High | Generally stable, but can be hydrolyzed under forcing conditions depending on the substrate. acs.orgacs.org |

| Oxidative | High | Resistant to a wide range of chemical oxidants. acs.org |

| Reductive | High | Stable under most common reduction conditions. researchgate.net |

Transformations of the Trifluoromethyl Group (e.g., to other fluorinated functionalities)

Despite its high stability, the trifluoromethyl group is not completely inert, and methods have been developed for its chemical transformation. These reactions expand the synthetic utility of trifluoromethylated compounds.

One notable transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid (−COOH). This can be achieved under strongly acidic conditions, for example, by using a mixture of boric acid and fuming sulfuric acid. nih.gov This provides a synthetic route to carboxylic acids from the corresponding trifluoromethylated precursors.

Selective C−F bond transformations represent a more advanced area of reactivity. It has been shown that under specific, mild conditions, a single C−F bond in a trifluoromethyl group can be selectively cleaved and replaced. tcichemicals.com For example, through the use of ortho-silyl groups as directing agents, one fluorine atom can be replaced to form a difluoromethyl derivative, such as an α,α-difluorobenzyl ether, after further reaction steps. tcichemicals.com These selective transformations allow for the synthesis of diverse organofluorine compounds from readily available benzotrifluorides. tcichemicals.com

Table 4: Examples of Trifluoromethyl Group Transformations

| Starting Material | Reagents | Product Functional Group | Description |

|---|---|---|---|

| Trifluoromethylated Triarylphosphine | H₃BO₃, Fuming H₂SO₄ | Carboxylic Acid | Hydrolysis of the −CF₃ group to −COOH. nih.gov |

| o-Hydrosilyl-substituted Benzotrifluoride | Lewis Acids, Nucleophiles | Difluoromethylene | Selective single C−F bond transformation. tcichemicals.com |

| Trifluoromethyl-substituted Aromatics | BBr₃, Methanol (B129727) | Ketone | C-F cleavage and carbonyl group formation. tcichemicals.com |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The strategic placement of the bromo and trifluoromethyl substituents on the phenolic ring makes 2-bromo-4-(trifluoromethyl)phenol a valuable precursor in the synthesis of a wide range of APIs. Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures necessary for therapeutic activity.

This compound is utilized in the creation of anti-inflammatory and analgesic drugs. chemimpex.com The trifluoromethylphenyl moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of loxoprofen (B1209778), a potent NSAID, have been synthesized incorporating bromo-phenylpropanoic acid structures to create drugs with equivalent anti-inflammatory effects but fewer gastric side effects. nih.gov

In another example, researchers synthesized a series of ibuprofen-quinoline conjugates to develop novel anti-inflammatory and analgesic agents. cardiff.ac.uk This work utilized 4-(bromoalkoxy)-2-(trifluoromethyl)quinolines as key intermediates, highlighting the importance of the trifluoromethyl and bromo-functionalized aromatic structures in generating compounds that significantly suppress pro-inflammatory cytokines like IL-6 and TNF-α. cardiff.ac.uk The continuous flow synthesis of the widely used anti-inflammatory COX-2 inhibitor, Celecoxib, has also been achieved using 2-bromo-3,3,3-trifluoropropene as a key trifluoromethyl-containing building block. nih.gov

Table 1: Research on Anti-inflammatory and Analgesic Agents

| Drug/Compound Class | Precursor/Related Compound | Key Finding | Reference |

| Loxoprofen Derivatives | 2-{2-bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Showed equivalent anti-inflammatory effect to loxoprofen with fewer gastric lesions. | nih.gov |

| Ibuprofen-quinoline conjugates | 4-(bromoalkoxy)-2-(trifluoromethyl) quinolines | Conjugates significantly suppressed the production of pro-inflammatory cytokines. | cardiff.ac.uk |

| Celecoxib | 2-bromo-3,3,3-trifluoropropene | Successful three-step continuous flow synthesis of the API was developed. | nih.gov |

While direct synthesis of Hepatitis C Virus (HCV) protease inhibitors from this compound is not prominently documented, the structural motifs it contains are crucial in antiviral drug design. HCV is a major cause of chronic liver disease, and direct-acting antivirals (DAAs) that target viral proteins like the NS3/4A protease are central to modern therapy. nih.govrcsb.org

The development of potent, pan-genotypic HCV NS3/4A protease inhibitors often involves complex molecular scaffolds. nih.gov For example, the discovery of BMS-986144, a third-generation inhibitor, involved incorporating a CF3-containing group to enhance metabolic stability. nih.gov The design of these inhibitors is a complex process where halogenation and the inclusion of trifluoromethyl groups can play a role in optimizing potency and pharmacokinetic properties. The search for new antiviral agents is ongoing, and versatile building blocks like this compound are valuable tools for medicinal chemists in this field.

In the field of oncology, the development of targeted therapies is a primary focus. Telomerase, an enzyme that is reactivated in the vast majority of primary tumors and is responsible for their unlimited proliferation, is considered a key drug target. nih.govnih.gov The inhibition of telomerase is a promising strategy for cancer treatment. nih.gov

The synthesis of potential telomerase inhibitors often involves complex heterocyclic structures. Researchers have designed and synthesized new 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety as potential telomerase inhibitors. nih.gov While these specific compounds were not synthesized from this compound, the trifluoromethylphenyl group is a common feature in modern anticancer agents. Its incorporation can enhance bioactivity. researchgate.net For example, compound A33 from one study, a complex derivative, showed considerable inhibitory activity against telomerase and induced apoptosis in cancer cells. researchgate.net The unique electronic properties of intermediates like this compound make them attractive starting points for the synthesis of novel anticancer drug candidates.

The trifluoromethylphenyl scaffold is a key component in the development of new antimicrobial and antifungal agents. chemimpex.comnih.gov In a study focused on creating novel antibacterial agents, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized. nih.gov The research found that a compound featuring both bromo and trifluoromethyl substitutions was the most potent in the series, inhibiting the growth of several Staphylococcus aureus strains with a very low minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov

Similarly, another study explored trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives for their antibacterial and antifungal activities. mdpi.com The findings indicated that these fluorinated compounds were effective against various pathogenic bacterial and fungal strains. Boronic acid derivatives containing a trifluoromethylphenyl group have also been shown to exhibit reasonable antimicrobial activity, with some showing high efficacy against Candida albicans and Aspergillus niger. nih.gov

Table 2: Research on Antimicrobial and Antifungal Agents

| Compound Class | Key Structural Feature | Organism(s) | Key Finding | Reference |

| Pyrazole Derivatives | Bromo and trifluoromethyl substitution | Staphylococcus aureus, S. epidermidis, E. faecalis | Most potent compound in the series with MIC as low as 0.78 μg/mL. | nih.gov |

| Chalcone Derivatives | Trifluoromethyl and trifluoromethoxy substitution | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds showed effective antimicrobial activity. | mdpi.com |

| Phenylboronic Derivatives | Trifluoromethylphenyl boronic acid | C. albicans, A. niger, B. cereus | High antifungal action with MIC values of 7.8 and 3.9 μg/mL against C. albicans and A. niger respectively. | nih.gov |

The trifluoromethylphenyl group is a well-established pharmacophore in drugs targeting the central nervous system. A prominent example is its connection to Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). fishersci.com The metabolite of fluoxetine is 4-(trifluoromethyl)phenol (B195918), demonstrating the relevance of this chemical moiety in psychiatric drug development. fishersci.com The inclusion of the trifluoromethyl group can significantly influence a drug's interaction with its target and its metabolic profile.

More recently, research into treatments for neuroinflammatory conditions and α-synucleinopathies, which are linked to diseases like Parkinson's, has utilized this scaffold. Scientists discovered a potent, orally active, and brain-penetrable NLRP3 inflammasome inhibitor, ASP0965, which is a derivative of 5-(trifluoromethyl)phenol. This compound showed efficacy in animal models, suggesting its potential as a clinical candidate for these challenging neurological disorders.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The derivatives of this compound are subjects of such studies to optimize their therapeutic properties.

The electronic properties, steric factors, and hydrophobicity of substituents on a phenol (B47542) ring all contribute to its interaction with biological targets. nih.gov For instance, SAR studies on a series of pyrazole derivatives revealed that the presence and position of substituents like halogens (including bromine) and the trifluoromethyl group had a marked influence on antibacterial activity. nih.gov A compound with both bromo and trifluoromethyl substitutions was identified as the most potent, indicating a synergistic effect of these two groups. nih.gov

Impact of Bromine and Trifluoromethyl Substitution on Biological Activity

The presence of both a bromine atom and a trifluoromethyl group on the phenol ring significantly influences the molecule's biological activity. These substitutions can dramatically alter the physicochemical properties of the parent compound, affecting its ability to interact with biological targets. mdpi.comnih.gov

The trifluoromethyl group is a highly electronegative and lipophilic substituent. mdpi.commdpi.com Its strong electron-withdrawing nature can modulate the acidity of the phenolic hydroxyl group, which in turn affects its hydrogen bonding capabilities and interactions with receptor sites. mdpi.com The lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability. mdpi.comnih.gov Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation. mdpi.com This metabolic stability can lead to a longer half-life and reduced drug dosage. mdpi.com

The bromine atom , being a halogen, also contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. nih.gov While fluorine is a good hydrogen bond acceptor, it does not form halogen bonds as effectively as chlorine and bromine. nih.gov The presence of bromine is common in biologically active metabolites from marine algae. nih.gov In drug design, bromine can also serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

The synergistic effect of having both bromine and a trifluoromethyl group can lead to compounds with enhanced potency and selectivity. For instance, in a series of 2-phenylbenzofuran (B156813) derivatives, the introduction of a bromine substituent on the phenyl ring led to potent and preferential inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net

Design and Synthesis of Novel Scaffolds with Enhanced Efficacy and Reduced Side Effects

The compound this compound is a versatile starting material for the synthesis of novel molecular scaffolds. A key strategy in medicinal chemistry is to build upon a core structure, or scaffold, to optimize biological activity while minimizing off-target effects. mdpi.com The benzoxazole (B165842) skeleton, for example, is a versatile scaffold found in many marketed drugs and can be synthesized from precursors like 2-aminophenols. mdpi.com

One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where the bromine atom on the phenol ring can be replaced with various aryl or alkyl groups to create new carbon-carbon bonds. This allows for the systematic exploration of the chemical space around the core phenolic structure. Another approach is the demethylation of arylmethyl ethers using reagents like boron tribromide (BBr3) to yield bioactive phenols. mdpi.com

Researchers have successfully synthesized novel bromophenol derivatives with diaryl methane (B114726) structures. mdpi.com These synthetic strategies enable the creation of libraries of compounds that can be screened for desired biological activities. For instance, the synthesis of new trifluoromethyl triazole scaffolds has been achieved through copper(I)-catalyzed 1,3-dipolar cycloaddition, providing access to novel peptidomimetics. nih.gov

The table below showcases examples of how derivatives of this compound can be synthesized and their potential applications.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application | Reference |

| This compound | Suzuki-Miyaura Coupling | Biaryl-phenols | Enzyme Inhibition | |

| (2-bromo-4,5-dimethoxyphenyl)methanol | Friedel-Crafts Alkylation & Demethylation | Diaryl methane bromophenols | Metabolic Enzyme Inhibition | mdpi.com |

| Trifluoromethyl propargylamines | 1,3-Dipolar Cycloaddition | Trifluoromethyl triazoles | Peptidomimetics | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations of Trifluoromethylated Compounds

The incorporation of trifluoromethyl groups into drug candidates has profound effects on their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. These effects are primarily due to the unique properties of the trifluoromethyl group.

Influence of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl group is known to increase the lipophilicity of a molecule, although to a lesser extent than a trifluoromethoxy group. mdpi.com The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is +0.88. mdpi.com This enhanced lipophilicity can facilitate the passage of a drug through biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier. mdpi.com However, the effect of trifluoromethylation on lipophilicity can vary depending on the molecular context. For instance, trifluoromethylation of saturated alkyl groups can decrease lipophilicity due to the strong electron-withdrawing nature of fluorine. nih.gov

A key advantage of the trifluoromethyl group is its high metabolic stability . mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This makes the trifluoromethyl group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. mdpi.com By blocking a potential site of metabolism, the trifluoromethyl group can increase the half-life of a drug, leading to a longer duration of action and potentially lower required doses. mdpi.com

Enzyme Inhibition Studies and Molecular Target Interactions

The trifluoromethyl group can significantly impact a molecule's interaction with its biological target, often leading to enhanced enzyme inhibition . Its steric bulk, which is greater than that of a methyl group, and its strong electron-withdrawing properties can lead to tighter binding in the active site of an enzyme. mdpi.comnih.gov

For example, studies on 2-phenylbenzofuran derivatives as inhibitors of monoamine oxidase B (MAO-B) showed that compounds with a bromine substituent on the 2-phenyl ring were potent and selective inhibitors. researchgate.net The most active compound in this series had an IC50 value of 0.20 µM, indicating strong inhibition. researchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

Similarly, novel bromophenol derivatives have been synthesized and tested for their inhibitory effects on metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes. mdpi.com AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov

The table below summarizes the inhibitory activity of some brominated and trifluoromethylated compounds against specific enzymes.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 2-Phenylbenzofurans (with bromine) | Monoamine Oxidase B (MAO-B) | Reversible and preferential inhibition with IC50 values in the low micro- to nanomolar range. | researchgate.net |

| Bromophenol derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrase (CA) | Demonstrated inhibitory effects on these metabolic enzymes. | mdpi.com |

| Tipranavir (contains trifluoromethyl) | HIV Protease | Binds efficiently to the active site, effective against resistant viruses. | mdpi.com |

Molecular Docking Studies and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trnih.gov In drug design, it is used to predict how a ligand (a potential drug molecule) will bind to the active site of a protein target. dergipark.org.tr This information can help in understanding the mechanism of action and in designing more potent and selective inhibitors. For example, molecular docking studies of synthesized chalcone compounds targeting the Epidermal Growth Factor Receptor (EGFR) helped to identify compounds with better binding affinities than the reference drug. dergipark.org.tr

ADME prediction is another crucial in silico tool in drug discovery. dergipark.org.trnih.gov It involves computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a compound. nih.gov Predicting ADME properties early in the drug discovery process helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of development. dergipark.org.trnih.gov Online tools like SwissADME can be used to compute various physicochemical and pharmacokinetic parameters. nih.govnih.gov